molecular formula C20H17ClN2O2S B2499598 1-[(3-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide CAS No. 941885-13-8

1-[(3-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide

Cat. No. B2499598
CAS RN: 941885-13-8
M. Wt: 384.88
InChI Key: MYPHNZXREUZHHA-UHFFFAOYSA-N
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Description

The compound "1-[(3-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide" is a derivative of pyridinecarboxamide, which is a class of compounds known for their diverse biological activities. The presence of chlorophenyl and methylsulfanylphenyl groups suggests potential for interaction with biological targets, possibly leading to pharmacological effects.

Synthesis Analysis

The synthesis of related chlorophenylpyridinecarboxamides has been reported in the literature. For instance, a series of N-(chlorophenyl)pyridinecarboxamides were synthesized by reacting substituted pyridinecarbonyl chlorides with aminochlorobenzenes under various conditions . Another synthesis approach involved the reaction of 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid, optimizing the reaction conditions to achieve high yield and purity . These methods provide a foundation for the synthesis of the compound , suggesting that similar strategies could be employed.

Molecular Structure Analysis

The molecular structure of chlorophenylpyridinecarboxamides has been characterized by single crystal structures, revealing that these compounds can exhibit different hydrogen bonding modes and molecular planarity influenced by intramolecular interactions . The presence of chloro and methyl groups can lead to various isomorphous structures, as seen in the related compounds. The molecular structure of the specific compound of interest would likely show similar characteristics, with the potential for unique interactions due to the methylsulfanyl group.

Chemical Reactions Analysis

The chemical reactivity of chlorophenylpyridinecarboxamides can be influenced by the substituents on the aromatic rings. The electronic properties of the chloro and methyl groups can affect the interaction landscapes of these molecules, potentially leading to a variety of chemical reactions . The metabolic transformation of a related compound has been observed in rats, where a chlorophenylpyridine ethanol derivative was metabolized into a hypocholesteremic agent . This suggests that the compound may also undergo metabolic reactions that could modify its biological activity.

Physical and Chemical Properties Analysis

The physical properties, such as melting temperatures, of chlorophenylpyridinecarboxamides have been correlated with lattice energy and molecular symmetry, following Carnelley’s rule. The melting points can be predicted from a linear regression of these variables . The chemical properties, including the electrostatic component and hydrogen bond strength, have been analyzed in relation to the melting temperatures. The specific compound "this compound" would likely exhibit physical and chemical properties that are consistent with these findings, although the presence of the methylsulfanyl group may introduce additional complexity.

Scientific Research Applications

Hydrogen Bonding in Enaminones

The crystal structures of anticonvulsant enaminones, which include compounds structurally related to the queried chemical, show distinct hydrogen bonding and molecular conformations. These findings highlight the importance of molecular structure in the pharmacological activity of compounds (Kubicki, Bassyouni, & Codding, 2000).

Ring Cleavage Reaction of 1,3-Oxazine-2,4(3H)-dione Derivatives

The study on ring cleavage reactions of oxazine derivatives, including chlorophenyl-containing compounds, underscores the synthetic utility of these reactions in generating biologically active molecules (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).

Antimicrobial Agents from Quinazolinone and Thiazolidinone

A series of compounds, incorporating chlorophenyl motifs similar to the queried molecule, have been synthesized and tested for their antibacterial and antifungal activities, showcasing the potential of these structures in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Aromatic Polyamides with Enhanced Properties

Research into aromatic polyamides containing n-alkylphenylimide units has demonstrated improved thermal stability and solubility, indicating the value of incorporating specific chemical groups into polymers for materials science applications (Choi & Jung, 2004).

Synthesis of Tetrahydropyrimidine-Thiones as Biological Agents

The synthesis of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and its derivatives for antimicrobial activity assessment highlights the intersection of organic synthesis and medicinal chemistry in the quest for new therapeutic agents (Akbari et al., 2008).

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2S/c1-26-18-8-3-2-7-17(18)22-20(25)15-9-10-19(24)23(13-15)12-14-5-4-6-16(21)11-14/h2-11,13H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPHNZXREUZHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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